Zymosterol intermediate 1c
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H46O2 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
1-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]ethanone |
InChI |
InChI=1S/C29H46O2/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h8,19,22-23,25-27,31H,7,9-17H2,1-6H3/t19-,22-,23+,25+,26+,27?,28-,29-/m1/s1 |
InChI Key |
GGLAWNOISZYLHT-FICDAWEZSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4C(=O)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4C(=O)C)O)C)C |
Origin of Product |
United States |
Biosynthesis of Zymosterol
Precursor Pathways Leading to Lanosterol (B1674476) Formation
The journey to zymosterol (B116435) begins with the synthesis of its precursor, lanosterol. This process involves the construction of isoprenoid units via the mevalonate (B85504) pathway and their subsequent assembly and cyclization. libretexts.orglibretexts.org
The mevalonate pathway is a fundamental metabolic route that produces the essential five-carbon building blocks for all isoprenoids. wikipedia.orgnih.gov The pathway commences with acetyl-CoA. wikipedia.orgmetwarebio.com Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.com
The subsequent reduction of HMG-CoA to mevalonate is a critical, rate-limiting step catalyzed by the enzyme HMG-CoA reductase. tandfonline.com Mevalonate is then phosphorylated in two successive steps and subsequently decarboxylated to yield the fundamental five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgtandfonline.com These two molecules are the universal precursors for the biosynthesis of a vast array of biomolecules, including sterols. nih.govmetwarebio.com
The synthesis of the sterol backbone begins with the head-to-tail condensation of IPP and DMAPP units to form the 15-carbon molecule, farnesyl diphosphate (B83284) (FPP). nih.gov Two molecules of FPP are then joined in a head-to-head fashion and reduced to form the 30-carbon linear hydrocarbon, squalene (B77637). libretexts.orgacs.org
The conversion of the linear squalene molecule into the tetracyclic sterol structure is a remarkable enzymatic feat. First, squalene epoxidase catalyzes the selective epoxidation of squalene, using molecular oxygen and NADPH to form (3S)-2,3-oxidosqualene. libretexts.orglibretexts.org This epoxide is then the substrate for lanosterol synthase (also known as oxidosqualene-lanosterol cyclase). libretexts.orgreactome.org The enzyme protonates the epoxide ring, initiating a cascade of intramolecular electrophilic additions that cyclize the molecule. libretexts.orglibretexts.org This complex reaction, involving a series of carbocation intermediates and subsequent hydride and methyl shifts, results in the formation of lanosterol, the first sterol in this biosynthetic pathway. libretexts.orgreactome.orgresearchgate.net
Mevalonate Pathway and Isoprenoid Unit Generation
Enzymatic Conversion of Lanosterol to Zymosterol
Once lanosterol is formed, it undergoes a series of demethylation reactions to become zymosterol. wikipedia.orgmdpi.com This transformation involves the removal of three methyl groups, one at the C14α position and two at the C4 position. mdpi.comnih.gov
The first demethylation step in the conversion of lanosterol to cholesterol pathway intermediates is the removal of the 14α-methyl group. mdpi.comacs.org This crucial reaction is catalyzed by a cytochrome P450 enzyme known as lanosterol 14α-demethylase, or CYP51. mdpi.comacs.orgplos.org In yeast and other fungi, the orthologous enzyme is often referred to as Erg11p. plos.orgsemanticscholar.org
CYP51 performs a three-step oxidative removal of the methyl group, requiring NADPH and molecular oxygen. mdpi.comuniprot.org The methyl group is ultimately released as formic acid, resulting in a sterol with a double bond at the C14-C15 position. mdpi.com This demethylation is a mandatory step before the C4-demethylations can proceed efficiently in mammals and fungi. mdpi.com
Following the removal of the C14-methyl group, two additional methyl groups at the C4 position of the sterol ring must be removed. This process is carried out by a multi-enzyme complex located in the endoplasmic reticulum. nih.govpnas.orgnih.gov In yeast, this complex is known to involve the proteins Erg25p, Erg26p, and Erg27p, with Erg28p acting as a scaffold. pnas.orgoup.com The mammalian counterpart involves a similar sequence of enzymatic activities to convert testis meiosis-activating sterol (T-MAS) to zymosterol. nih.gov This conversion requires two cycles of reactions catalyzed by a functional complex of three enzymes. nih.gov
The initial and most regulated step in each round of C4-demethylation is catalyzed by the enzyme Sterol-C4-methyl oxidase-like (SC4MOL), also known as methylsterol monooxygenase 1 (MSMO1). nih.govresearchgate.netnih.gov SC4MOL is a nonheme iron-dependent oxidase that sequentially oxidizes one of the C4-methyl groups to a carboxylic acid. nih.govpnas.org This reaction sets the stage for the subsequent enzymes in the complex, NAD(P)-dependent steroid dehydrogenase-like (NSDHL) and hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7), which perform decarboxylation and reduction, respectively, to remove the oxidized methyl group and generate a 3-keto-sterol intermediate. nih.gov After the first C4-methyl group is removed, the entire process is repeated for the second methyl group, ultimately yielding zymosterol. nih.gov
C4-Demethylation Complex and Sequential Reactions
NAD(P)-dependent steroid dehydrogenase-like (NSDHL) Activity
NAD(P)-dependent steroid dehydrogenase-like (NSDHL) is an essential enzyme in the C4-demethylation stage of sterol biosynthesis. researchgate.net Localized in the endoplasmic reticulum membrane, NSDHL functions as a sterol-4-α-carboxylate 3-dehydrogenase. researchgate.netuniprot.org Its primary role is to catalyze the NAD(P)+-dependent oxidative decarboxylation of 4α-carboxysterols. nih.govuniprot.orguniprot.org This reaction follows the action of sterol-C4-methyl oxidase-like (SC4MOL), which oxidizes one of the C4-methyl groups to a carboxylic acid. nih.gov NSDHL then removes this carboxyl group in the form of CO₂, which results in the formation of a 3-keto-sterol intermediate. nih.govrsc.org Mutations in the gene encoding NSDHL can disrupt cholesterol biosynthesis and are linked to the X-linked dominant disorder CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform Erythroderma and Limb Defects). researchgate.netuniprot.org
Table 1: Research Findings on NSDHL Activity
| Feature | Description | Source(s) |
|---|---|---|
| Full Name | NAD(P)-dependent steroid dehydrogenase-like | nih.gov |
| Gene | NSDHL | researchgate.net |
| Location | Endoplasmic Reticulum (ER) membrane, Lipid Droplets | researchgate.net |
| Function | Catalyzes the oxidative decarboxylation of C4-carboxysterols. | nih.govuniprot.org |
| Reaction | Converts a 4α-carboxysterol to a 3-keto-sterol. | nih.govresearchgate.net |
| Substrate Example | 4α-carboxyzymosterol | uniprot.orguniprot.org |
| Product Example | Zymosterone (B1260849) | uniprot.orguniprot.org |
| Cofactor | NAD(P)⁺ | uniprot.org |
| Yeast Homolog | Erg26p | nih.govresearchgate.net |
Hydroxysteroid 17-beta dehydrogenase (HSD17B7) Function
Hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7) performs the final step in each C4-demethylation cycle. nih.gov Functioning as a 3-ketosteroid reductase, it catalyzes the reduction of the 3-keto group on the sterol intermediate produced by NSDHL, yielding a 3β-hydroxyl group. nih.govrsc.orgoup.com This reaction is dependent on the cofactor NADPH. oup.com For instance, HSD17B7 specifically converts zymosterone into zymosterol. oup.comoup.comresearchgate.netnih.gov While the enzyme has also been shown to catalyze the conversion of estrone (B1671321) to estradiol (B170435) in vitro, its essential role in vivo is in cholesterol biosynthesis. nih.govnih.gov The critical nature of this function is highlighted by research showing that HSD17B7 knockout in mice leads to a blockage in cholesterol synthesis and is embryonically lethal. nih.govoup.com
Table 2: Research Findings on HSD17B7 Function
| Feature | Description | Source(s) |
|---|---|---|
| Full Name | Hydroxysteroid 17-beta dehydrogenase 7 | oup.com |
| Gene | HSD17B7 | oup.com |
| Location | Endoplasmic Reticulum (ER) | oup.com |
| Function | Reduces the C3-ketone of a sterol intermediate to a hydroxyl group. | nih.govrsc.org |
| Reaction | Converts a 3-keto-sterol to a 3β-hydroxysterol. | nih.gov |
| Substrate Example | Zymosterone | oup.comoup.comresearchgate.net |
| Product Example | Zymosterol | oup.comoup.comresearchgate.net |
| Cofactor | NADPH | oup.com |
| Yeast Homolog | Erg27p | researchgate.netoup.com |
Role of Scaffolding Proteins (e.g., Erg28p homologues)
The efficiency of the multi-enzyme C4-demethylation process is greatly enhanced by the presence of non-catalytic scaffolding proteins. nih.govnih.gov In the yeast Saccharomyces cerevisiae, a well-studied model for sterol synthesis, the enzymes Erg25p (SC4MOL homolog), Erg26p (NSDHL homolog), and Erg27p (HSD17B7 homolog) are physically tethered to the endoplasmic reticulum by the scaffolding protein Erg28p. nih.govresearchgate.netmdpi.com Erg28p is a transmembrane protein that acts as a molecular organizer, ensuring the enzymes are in close proximity to facilitate the efficient transfer of intermediates through the reaction sequence. oup.compnas.org
A similar role is played in mammals by the human homolog of Erg28p, known as ERG28 or C14orf1. nih.gov Research indicates that human ERG28 is involved in cholesterol synthesis, with its transcription being co-regulated with other cholesterogenic enzymes by the transcription factor SREBP-2. nih.gov Studies using a split luciferase system have demonstrated that ERG28 interacts with both itself and the C4-demethylation enzymes NSDHL and SC4MOL. nih.gov The functional importance of this protein was confirmed in studies where knocking out the ERG28 gene in human cell lines led to a significant 60-75% reduction in the rate of cholesterol synthesis. nih.govmedicineinnovates.com These findings establish that ERG28 is a key ancillary protein in the mammalian cholesterol synthesis pathway, likely by organizing the C4-demethylation enzyme complex. nih.gov
Table 3: Components of the Mammalian and Yeast C4-Demethylation Complex
| Function | Mammalian Component (Gene) | Yeast Homolog (Gene) | Source(s) |
|---|---|---|---|
| C4-Methyl Oxidase | SC4MOL (MSMO1) | Erg25p (ERG25) | nih.govresearchgate.net |
| C4-Decarboxylase | NSDHL (NSDHL) | Erg26p (ERG26) | nih.govresearchgate.net |
| C3-Keto-reductase | HSD17B7 (HSD17B7) | Erg27p (ERG27) | nih.govresearchgate.net |
| Scaffolding Protein | ERG28 (C14orf1) | Erg28p (ERG28) | researchgate.netnih.gov |
Metabolic Pathways Downstream of Zymosterol
Zymosterol (B116435) in Cholesterol Biosynthesis in Mammalian Systems
The conversion of zymosterol marks a significant juncture in the synthesis of cholesterol. After the initial demethylations of lanosterol (B1674476) to produce zymosterol, the pathway bifurcates. frontiersin.org The choice between the Bloch and Kandutsch-Russell pathways is determined by the timing of the reduction of the C24-C25 double bond in the sterol side chain. reactome.orgreactome.org The Bloch pathway, which is prominent in the liver and other tissues, retains this double bond until the final step. reactome.orgreactome.org Conversely, the Kandutsch-Russell pathway involves an earlier reduction of the side chain. reactome.orgreactome.org
Named after Nobel laureate Konrad Bloch, this pathway represents a major route for cholesterol synthesis in many mammalian tissues. nih.govnobelprize.org The defining characteristic of the Bloch pathway is that the reduction of the Δ24 double bond in the isooctyl side chain is the terminal reaction. reactome.orgreactome.orgnih.gov The pathway funnels zymosterol through a series of intermediates with an unsaturated side chain, culminating in the formation of desmosterol (B1670304), the immediate precursor to cholesterol in this sequence. nih.govelifesciences.org
The initial step in the conversion of zymosterol within the Bloch pathway is an isomerization reaction. Zymosterol (5α-cholesta-8,24-dien-3β-ol) is converted to cholesta-7,24-dien-3β-ol (also known as 5α-cholesta-7,24-dien-3β-ol). reactome.orgnih.gov This reaction involves the migration of the double bond in the B-ring of the sterol nucleus from the Δ8 position to the Δ7 position. mdpi.com
This isomerization is catalyzed by the enzyme 3-beta-hydroxysteroid-delta(8),delta(7)-isomerase, also known as sterol Δ8-Δ7 isomerase or emopamil-binding protein (EBP). nih.govmdpi.com The enzyme resides in the endoplasmic reticulum and facilitates this crucial rearrangement. mdpi.com Research has shown this enzymatic step to be reversible. nih.govresearchgate.net
Table 1: Enzymatic Conversion of Zymosterol to Cholesta-7,24-dien-3β-ol
| Substrate | Enzyme | Product | Cellular Location |
| Zymosterol | Sterol Δ8-Δ7 isomerase (EBP) | Cholesta-7,24-dien-3β-ol | Endoplasmic Reticulum |
Following isomerization, cholesta-7,24-dien-3β-ol undergoes a desaturation reaction to form cholesta-5,7,24-trien-3β-ol, an intermediate also known as 7-dehydrodesmosterol (B141393). reactome.orgnih.gov This step is critical as it introduces the Δ5 double bond into the sterol B-ring, a characteristic feature of cholesterol. mdpi.com The reaction is catalyzed by lathosterol (B1674540) oxidase, which is also referred to as sterol-C5-desaturase (SC5D). nih.govmdpi.com
The newly formed 7-dehydrodesmosterol is then acted upon by the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.govmdpi.com This enzyme catalyzes the reduction of the Δ7 double bond, which was formed two steps prior, to produce desmosterol (cholesta-5,24-dien-3β-ol). reactome.orgnih.govmdpi.com Desmosterol is the penultimate sterol in the Bloch pathway and accumulates in certain pathological conditions or upon inhibition of the final enzyme in the pathway. nih.gov
The terminal step of the Bloch pathway is the reduction of the Δ24 double bond in the side chain of desmosterol to yield the final product, cholesterol. frontiersin.orgreactome.orgnih.gov This reaction is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24), also known as Δ24-sterol reductase. frontiersin.orgnih.govresearchgate.net The activity of DHCR24 is a crucial control point and can be inhibited by compounds such as triparanol, leading to an accumulation of desmosterol. nih.govresearchgate.net
Table 2: Summary of the Bloch Pathway from Zymosterol
| Step | Precursor | Enzyme | Product | Key Transformation |
| 1 | Zymosterol | Sterol Δ8-Δ7 isomerase (EBP) | Cholesta-7,24-dien-3β-ol | Δ8 -> Δ7 isomerization |
| 2 | Cholesta-7,24-dien-3β-ol | Lathosterol oxidase (SC5D) | 7-Dehydrodesmosterol | Δ5 desaturation |
| 3 | 7-Dehydrodesmosterol | 7-Dehydrocholesterol reductase (DHCR7) | Desmosterol | Δ7 reduction |
| 4 | Desmosterol | 24-Dehydrocholesterol reductase (DHCR24) | Cholesterol | Δ24 reduction |
An alternative route for cholesterol biosynthesis from lanosterol is the Kandutsch-Russell (K-R) pathway. reactome.orgnih.gov In its originally proposed form, the K-R pathway was characterized by the early reduction of the Δ24 side-chain double bond of lanosterol, prior to demethylation reactions. elifesciences.orgresearchgate.net This pathway proceeds through saturated-side-chain intermediates such as dihydrolanosterol (B1674475) and lathosterol to form 7-dehydrocholesterol, which is finally reduced to cholesterol by DHCR7. frontiersin.orgnih.gov
However, subsequent research has provided strong evidence for the operation of "modified" Kandutsch-Russell pathways, which are more physiologically prevalent in certain tissues. frontiersin.orgnih.gov A key feature of these modified sequences is a later crossover from the Bloch pathway. nih.gov Zymosterol has been identified as a critical branch point intermediate where this diversion can occur. frontiersin.orgelifesciences.org
In these modified pathways, zymosterol, instead of proceeding exclusively down the Bloch pathway, can be acted upon by the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.govelifesciences.org This reaction converts zymosterol into zymostenol (B45303) (5α-cholest-8-en-3β-ol), thereby shunting the intermediate into the Kandutsch-Russell pathway sequence. frontiersin.orgelifesciences.org Studies using HEK-293 cells have shown that zymosterol can be the first substrate for DHCR24 in a modified K-R pathway, and overexpression of DHCR24 promotes this flux, diverting intermediates that would otherwise form desmosterol. nih.govelifesciences.org
The utilization of these pathways is tissue-specific. While the Bloch pathway is the primary route in the liver, spleen, and adrenal glands, the modified Kandutsch-Russell pathway is the major route for cholesterol synthesis in the brain and skin. frontiersin.orgnih.govreactome.org This tissue-specific preference highlights the complex regulation of cholesterol biosynthesis beyond a single, linear pathway.
Isomerization of Zymostenol to Lathosterol
Interdigitation and Tissue-Specific Pathway Utilization
The transformation of zymosterol to cholesterol is not strictly confined to one pathway. Instead, the Bloch and Kandutsch-Russell pathways are interdigitated, and their relative utilization can vary significantly between different tissues and cell types. reactome.orgnih.gov While the Bloch pathway, where the side chain reduction is the final step, is prominent in the liver, the Kandutsch-Russell pathway is more significant in the skin. reactome.orgreactome.org
Recent research has revealed a modified Kandutsch-Russell (MK-R) pathway where zymosterol acts as a key crossover point. nih.govelifesciences.org In this hybrid pathway, demethylation of lanosterol proceeds via the Bloch pathway to produce zymosterol. Zymosterol is then reduced by DHCR24 to zymostenol, entering the MK-R pathway. nih.gov The relative flux through the Bloch and MK-R pathways is tissue-specific and can be influenced by factors such as cellular cholesterol levels and the expression of enzymes like DHCR24. nih.gov For example, in testes, cholesterol synthesis proceeds almost exclusively through the Bloch pathway, whereas in the preputial gland, the MK-R pathway is more dominant. nih.gov This tissue-specific regulation allows for the production of diverse bioactive sterol intermediates that can be regulated independently of cholesterol. nih.gov
Zymosterol in Fungal Ergosterol (B1671047) Biosynthesis
In fungi, zymosterol is a key intermediate in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. mdpi.comfrontiersin.org The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. frontiersin.orgmdpi.com
Conversion of Zymosterol to Fecosterol (B45770) by Erg6p
The first committed step in the diversion of zymosterol towards ergosterol is its methylation at the C-24 position to form fecosterol. mdpi.comyeastgenome.org This reaction is catalyzed by the enzyme S-adenosyl methionine:zymosterol-Δ(24)-methyltransferase, encoded by the ERG6 gene. mdpi.comyeastgenome.orgresearchgate.net This methylation step is a key difference between fungal ergosterol synthesis and mammalian cholesterol synthesis. mdpi.com Deletion of the ERG6 gene in fungi like Saccharomyces cerevisiae and Candida glabrata leads to the accumulation of zymosterol and other sterols lacking C-24 methylation. mdpi.comwiley.com
Subsequent Steps to Episterol (B45613), Ergosta-5,7,24(28)-trienol, and Ergosterol
Following the formation of fecosterol, the ergosterol biosynthesis pathway involves a series of enzymatic reactions. Fecosterol is isomerized to episterol by the C-8 isomerase enzyme, Erg2p. frontiersin.orgwiley.com Episterol then undergoes desaturation at the C-5 position by C-5 sterol desaturase (Erg3p) and at the C-22 position by C-22 sterol desaturase (Erg5p), leading to the formation of ergosta-5,7,24(28)-trienol and subsequently ergosta-5,7,22,24(28)-tetraenol. frontiersin.orgwiley.com The final step is the reduction of the C-24(28) double bond by C-24(28) sterol reductase (Erg4p) to produce ergosterol. frontiersin.orgwiley.com The enzymes in these later stages often have low substrate specificity, allowing them to act on a range of similar sterol structures. mdpi.com
Alternative Ergosterol Biosynthesis Branches
While the canonical ergosterol biosynthesis pathway is the primary route for the production of this essential fungal sterol, alternative branches can be activated, particularly under conditions of genetic mutation or enzymatic inhibition. These alternative pathways often originate from key intermediates such as zymosterol and result in the synthesis of non-standard sterols. The activation of these branches is a significant mechanism of antifungal drug resistance in various fungal species.
Research has shown that mutations in the ERG6 gene, which encodes the C-24 sterol methyltransferase responsible for converting zymosterol to fecosterol, are a primary trigger for shunting zymosterol into alternative biosynthetic routes. nih.govmdpi.com In the absence of functional Erg6p, zymosterol accumulates and becomes a substrate for other enzymes in the ergosterol pathway, such as Erg2p, Erg3p, and Erg5p, which exhibit a degree of substrate promiscuity. nih.gov This leads to the production of a series of cholesta-type sterols instead of ergosterol. nih.gov
The deletion of the ERG6 gene in Candida glabrata and Saccharomyces cerevisiae results in the accumulation of several alternative sterols. mdpi.com These findings indicate that the loss of Erg6p function diverts the metabolic flux from the main ergosterol pathway towards these alternative branches. The resulting alteration in the sterol composition of the cell membrane can reduce the binding affinity of polyene antifungal drugs like amphotericin B, thereby conferring resistance. nih.govresearchgate.net
In some fungi, such as Mucor circinelloides, the presence of paralogs to the ERG6 gene, like Erg6b and Erg6c, may partially rescue the function of the primary C-24 sterol methyltransferase, Erg6a. nih.gov However, the loss of Erg6a function still leads to a significant diversion of ergosterol synthesis towards the production of these alternative cholesta-type sterols. nih.gov
The following table summarizes the key sterol intermediates that accumulate in erg6Δ deletion mutants, representing the products of these alternative ergosterol biosynthesis branches originating from zymosterol.
| Accumulated Sterol | Description | Significance in Alternative Pathway |
| Zymosterol | The primary substrate that accumulates due to the absence of Erg6p activity. mdpi.com | Serves as the crucial branch point, entering alternative pathways instead of being converted to fecosterol. nih.gov |
| Cholesta-5,7,24-trienol | A cholesta-type sterol formed from the modification of zymosterol by other Erg enzymes. mdpi.com | Contributes to the altered membrane composition in erg6 mutants, impacting membrane fluidity and drug interaction. |
| Cholesta-7,24-dienol | Another derivative of zymosterol found in erg6 mutant strains. mdpi.com | Its presence signifies the activity of downstream enzymes on the accumulated zymosterol. |
| Cholesta-5,7,22,24-tetraenol | A further modified cholesta-type sterol. mdpi.com | Represents a more complex modification within the alternative pathway, highlighting the broad substrate acceptance of the involved enzymes. |
Enzymology of Zymosterol Metabolism
Characterization of Sterol C8–C7 Isomerase (e.g., EBP, Erg2p) Activity and Mechanism
Sterol C8–C7 isomerase, also known as Emopamil Binding Protein (EBP) in mammals and Erg2p in yeast, is a crucial enzyme in the later stages of sterol biosynthesis. yeastgenome.orgresearchgate.net It catalyzes the isomerization of the Δ8 double bond to the Δ7 position in the sterol B-ring. molbiolcell.org This reaction is essential for the production of cholesterol in animals and ergosterol (B1671047) in fungi.
The yeast homolog, Erg2p, performs the same function in the ergosterol biosynthesis pathway, converting fecosterol (B45770) to episterol (B45613). yeastgenome.org Studies in Saccharomyces cerevisiae have shown that while ERG2 null mutants are viable, they are dependent on external sources of ergosterol and accumulate aberrant sterols, leading to a competitive growth disadvantage. yeastgenome.org Overexpression of Erg2p has been linked to resistance against certain antifungal drugs that target sterol biosynthesis. yeastgenome.orgfrontiersin.org
The mechanism of these isomerases involves the protonation of the C8-C9 double bond, followed by the deprotonation at C7 to form the C7-C8 double bond. This process effectively moves the double bond within the B-ring of the sterol molecule. The enzyme binds a variety of pharmacologically diverse compounds, which can inhibit its function. researchgate.net
Table 1: Properties of Sterol C8–C7 Isomerase
| Feature | Description |
| Enzyme Name | Sterol C8–C7 Isomerase |
| Human Homolog | Emopamil Binding Protein (EBP) |
| Yeast Homolog | Erg2p |
| Subcellular Location | Endoplasmic Reticulum |
| Function | Catalyzes the isomerization of the Δ8 double bond to the Δ7 position in the sterol B-ring. |
| Human Disease | Conradi-Hünermann syndrome |
| Yeast Phenotype (null mutant) | Ergosterol auxotrophy, accumulation of aberrant sterols. |
Functional Aspects of Δ-24-Sterol Reductase (DHCR24) in Zymosterol (B116435) Conversion
Δ-24-sterol reductase, encoded by the DHCR24 gene, is a key enzyme in cholesterol biosynthesis that catalyzes the reduction of the Δ24 double bond in the side chain of various sterol intermediates. embopress.orgmdpi.commdpi.com One of its critical functions is the conversion of zymosterol to zymostenol (B45303), a step that can direct intermediates from the Bloch pathway to the Kandutsch-Russell pathway of cholesterol synthesis. reactome.orgnih.govuniprot.org
DHCR24 is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum membrane. embopress.orguniprot.org Its activity is not limited to a single substrate; it can act on various sterol intermediates, effectively bridging the two major pathways of post-lanosterol cholesterol biosynthesis. nih.govresearchgate.net The enzyme also catalyzes the final step of the Bloch pathway, reducing desmosterol (B1670304) to cholesterol. mdpi.com
The functional significance of DHCR24 is underscored by the human genetic disorder desmosterolosis, which results from mutations in the DHCR24 gene and is characterized by elevated levels of desmosterol. nih.gov Beyond its role in cholesterol synthesis, DHCR24, also known as Seladin-1, has been implicated in protecting cells from oxidative stress and apoptosis, particularly in the context of Alzheimer's disease. mdpi.com
Studies involving the overexpression of DHCR24 have demonstrated an increase in cholesterol levels and a corresponding decrease in desmosterol levels. embopress.org Conversely, knockdown of DHCR24 leads to reduced cholesterol synthesis. researchgate.net The enzyme's activity is crucial for maintaining cellular cholesterol homeostasis. researchgate.net
Regulation and Stability of Sterol 14α-Demethylase (Cyp51/Erg11p)
Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is a critical enzyme in sterol biosynthesis across all biological kingdoms. nih.govresearchgate.net In fungi, this enzyme is known as Erg11p. nih.gov It catalyzes the removal of the 14α-methyl group from lanosterol (B1674476) or other 14α-methyl sterols, a rate-limiting step in the production of cholesterol and ergosterol. nih.govasm.org
The regulation of CYP51 is complex and occurs at both transcriptional and post-translational levels. Transcription of the CYP51A1 gene in mammals is controlled by sterol-regulatory element-binding protein-2 (SREBP-2). portlandpress.com When cellular sterol levels are low, SREBP-2 activates the transcription of genes involved in cholesterol synthesis, including CYP51A1. portlandpress.com
The stability of the CYP51 protein is also tightly regulated. In yeast, the stability of Erg11p is influenced by its interaction with heme and other proteins. nih.gov The E3 ubiquitin ligase MARCH6 has been identified as a key player in the post-translational regulation of human LDM (CYP51A1), targeting it for degradation. portlandpress.com The catalytic activity of Cyp51/Erg11p is dependent on electron transfer from NADPH, facilitated by cytochrome P450 reductase (CPR) and in some cases, cytochrome b5. nih.gov
The stability and activity of CYP51 are also affected by its binding to inhibitor molecules. Azole antifungal drugs, for example, bind to the heme iron in the active site of Erg11p, inhibiting its function and leading to the accumulation of toxic sterol intermediates. nih.gov Molecular dynamics simulations have shown that inhibitor binding can increase the stability of the CYP51 protein. frontiersin.org
Other Enzymes Catalyzing Zymosterol-Related Reactions (e.g., Erg6p, Erg25p, Erg26p, Erg27p, HSD17B7)
The metabolic pathway of zymosterol involves several other key enzymes that modify its structure to produce the final sterol products.
Erg6p (Δ(24)-sterol C-methyltransferase): In the ergosterol biosynthesis pathway of yeast, Erg6p catalyzes the methylation of zymosterol at the C-24 position to form fecosterol. yeastgenome.orgmolbiolcell.org This step is a defining feature of fungal sterol synthesis. oup.com Deletion of the ERG6 gene in yeast leads to the accumulation of zymosterol and affects membrane properties and antifungal drug resistance. molbiolcell.orgoup.comnih.gov
Erg25p, Erg26p, and Erg27p: These three enzymes are involved in the C-4 demethylation of sterol intermediates in yeast. They work in a coordinated fashion to remove the two methyl groups at the C-4 position. pnas.org
Erg25p (C-4 methyl sterol oxidase): Initiates the C-4 demethylation process.
Erg26p (C-3 sterol dehydrogenase/C-4 decarboxylase): Catalyzes the subsequent steps.
Erg27p (3-ketosteroid reductase): Performs the final reduction step in C-4 demethylation. pnas.org
HSD17B7 (Hydroxysteroid (17β) dehydrogenase 7): In mammals, HSD17B7 functions as a 3-ketosteroid reductase, analogous to the yeast Erg27p. oup.com It catalyzes the conversion of zymosterone (B1260849) to zymosterol. oup.com This enzyme is essential for de novo cholesterol biosynthesis during embryonic development. nih.govoup.com HSD17B7 was initially characterized for its role in steroid hormone metabolism but is now recognized as a critical component of the cholesterol synthesis pathway. nih.govresearchgate.net
Table 2: Key Enzymes in Zymosterol-Related Reactions
| Enzyme | Organism | Function |
| Erg6p | Yeast | Methylates zymosterol to form fecosterol. yeastgenome.orgmolbiolcell.org |
| Erg25p | Yeast | C-4 methyl sterol oxidase in C-4 demethylation. |
| Erg26p | Yeast | C-3 sterol dehydrogenase/C-4 decarboxylase in C-4 demethylation. pnas.org |
| Erg27p | Yeast | 3-ketosteroid reductase in C-4 demethylation. pnas.org |
| HSD17B7 | Mammals | 3-ketosteroid reductase, converts zymosterone to zymosterol. oup.com |
Genetic and Molecular Regulation of Zymosterol Biosynthesis and Metabolism
Transcriptional Control of Zymosterol (B116435) Pathway Genes.
The expression of genes encoding the enzymes of the sterol biosynthetic pathway is tightly controlled at the transcriptional level. This regulation allows cells to modulate the rate of sterol synthesis in response to the availability of sterols and other metabolic signals. Key players in this process are transcription factors that bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.
Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are central to the regulation of cholesterol and fatty acid synthesis in mammals. The SREBP pathway is activated under low sterol conditions. When cellular sterol levels are low, the SREBP precursor protein, which is anchored in the endoplasmic reticulum membrane, is cleaved, releasing the mature transcription factor. This active form of SREBP then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoters of genes involved in cholesterol biosynthesis, leading to their increased transcription. This includes genes encoding enzymes that act downstream of zymosterol.
Table 1: Key Mammalian Genes in the Post-Zymosterol Pathway Regulated by SREBPs
| Gene | Enzyme | Function in Sterol Biosynthesis |
| SC5D | Sterol-C5-desaturase | Introduces a double bond at the C5 position. |
| DHCR7 | 7-dehydrocholesterol (B119134) reductase | Reduces the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol. |
| DHCR24 | 24-dehydrocholesterol reductase | Reduces the C24-C25 double bond in the sterol side chain. |
In the yeast Saccharomyces cerevisiae, the orthologs of the SREBP pathway are the transcription factors Upc2p and Ecm22p. These proteins are key regulators of ergosterol (B1671047) biosynthesis, the major sterol in fungi. Upc2p is particularly important under hypoxic conditions, where it activates the transcription of genes required for sterol uptake and biosynthesis. It binds to sterol regulatory elements in the promoters of target genes, many of which are involved in the later steps of the ergosterol pathway, including those responsible for the metabolism of zymosterol.
Role of Sterol Regulatory Element-Binding Proteins (SREBPs)
Post-Transcriptional and Post-Translational Regulatory Mechanisms.
Beyond transcriptional control, the activity of the zymosterol biosynthetic pathway is also modulated by post-transcriptional and post-translational mechanisms. These layers of regulation provide a more rapid means of adjusting enzyme activity in response to immediate cellular needs.
The enzymatic reactions that convert zymosterol to downstream sterols are dependent on the availability of specific cofactors.
NADPH : Many of the reductive steps in sterol biosynthesis are catalyzed by reductases that utilize NADPH as a reducing agent. The cellular ratio of NADPH to NADP+ can therefore influence the rate of these reactions.
Oxygen : The demethylation and desaturation reactions in the later stages of sterol biosynthesis are catalyzed by cytochrome P450 enzymes, which require molecular oxygen. Under hypoxic conditions, the activity of these enzymes is limited, which can lead to the accumulation of intermediates like zymosterol.
AdoMet : S-adenosylmethionine (AdoMet) is the methyl group donor for the C24-methyltransferase enzyme that acts on zymosterol in the ergosterol biosynthesis pathway in yeast and plants. The availability of AdoMet can thus directly impact the rate of this specific step.
Table 2: Cofactor Requirements for Key Enzyme Classes in Zymosterol Metabolism
| Enzyme Class | Cofactor | Role in Reaction |
| Reductases | NADPH | Provides reducing equivalents for the reduction of double bonds. |
| Cytochrome P450 enzymes | Oxygen, NADPH | Required for oxidative reactions such as demethylation and desaturation. |
| Methyltransferases | AdoMet | Donates a methyl group to the sterol substrate. |
Enzyme Stability and Targeted Degradation
Feedback Inhibition and Regulation by Sterol Intermediates.
The sterol biosynthetic pathway is subject to feedback inhibition by its end-products and various intermediates. This mechanism allows the cell to maintain sterol homeostasis. For example, high levels of cholesterol in mammalian cells suppress the activation of SREBPs, thus downregulating the transcription of biosynthetic genes. Furthermore, certain sterol intermediates can allosterically regulate the activity of enzymes in the pathway. While specific examples of zymosterol directly acting as a feedback inhibitor are not extensively documented, the accumulation of downstream products like cholesterol or ergosterol effectively signals to shut down the pathway, thus controlling the flux through zymosterol.
Genetic Modulation of Zymosterol and Downstream Sterol Profiles
Targeted gene deletions and overexpression have been instrumental in elucidating the roles of specific enzymes in zymosterol metabolism and for engineering strains with altered sterol compositions.
ERG6 Deletion: The ERG6 gene encodes the enzyme C24-sterol methyltransferase, which is responsible for converting zymosterol to fecosterol (B45770). ebi.ac.uknih.govuniprot.org Deletion of ERG6 in Saccharomyces cerevisiae is not lethal but leads to the accumulation of zymosterol. yeastgenome.orgasm.org In Mucor lusitanicus, deletion of the erg6b gene, a homolog of ERG6, also resulted in a significant increase in zymosterol content and a decrease in ergosterol. asm.org Similarly, tomatidine-treated yeast cells accumulate zymosterol, which is consistent with the inhibition of the C24 methyltransferase encoded by ERG6. asm.org
ERG2, ERG3, ERG4, ERG5 Deletions: Deletions of genes encoding the last five enzymes in the ergosterol pathway (ERG2 to ERG6) are not lethal under standard growth conditions. mdpi.com However, deletion of ERG2 and ERG6 can lead to the accumulation of zymosterol. nih.gov
ERG25, ERG26, and ERG27 Deletion: The genes ERG25, ERG26, and ERG27 encode enzymes that work together in a complex to convert 4,4-dimethyl-zymosterol to zymosterol. nih.govfrontiersin.org Deletion of ERG25 results in the accumulation of the precursor 4,4-dimethylzymosterol. yeastgenome.org Disruption of ERG27 leads to the accumulation of noncyclic sterol intermediates like squalene (B77637) and its epoxides, rather than 3-ketosterols, unless the cells are supplemented with lanosterol (B1674476). yeastgenome.orgnih.gov This suggests that Erg27p may also play a structural role in the function of upstream enzymes. nih.govnih.gov
Overexpression of Pathway Genes: Overexpression of genes in the ergosterol pathway can also alter sterol profiles. For instance, combined overexpression of ERG1 (squalene epoxidase) and ERG11 (lanosterol 14α-demethylase) in a squalene-accumulating strain of S. cerevisiae led to the accumulation of later sterols, including zymosterol. oup.com In lycopene-producing strains with a deletion of the YPL062W gene, a significant increase in zymosterol content was observed. asm.org
Table 1: Effects of Gene Deletions on Zymosterol and Related Sterol Accumulation
| Gene Deleted | Enzyme Encoded | Primary Accumulated Sterol(s) | Reference |
|---|---|---|---|
| ERG6 | C24-sterol methyltransferase | Zymosterol | yeastgenome.orgasm.orgasm.org |
| ERG25 | C-4 methyl sterol oxidase | 4,4-dimethylzymosterol | yeastgenome.org |
| ERG27 | 3-keto sterol reductase | Squalene, squalene epoxide, squalene diepoxide (in the absence of lanosterol supplementation) | yeastgenome.orgnih.gov |
Inhibition of specific enzymatic steps in the ergosterol pathway provides another avenue to modulate sterol profiles and leads to the accumulation of intermediates like zymosterol.
Inhibition of C24-Sterol Methyltransferase (Erg6p): As mentioned earlier, the steroidal alkaloid tomatidine (B1681339) inhibits Erg6p, leading to the accumulation of zymosterol. asm.org This demonstrates that chemical inhibition can mimic the effects of gene deletion.
Inhibition of C14-Sterol Reductase (Erg24p): Inhibition of Erg24p, which acts upstream of zymosterol formation, leads to the accumulation of ignosterol (B1194617) and other abnormal sterols. oup.com This highlights that blocking steps prior to zymosterol can prevent its formation and lead to the buildup of earlier intermediates.
Inhibition of Lanosterol 14α-demethylase (Erg11p/CYP51): Azole antifungals target Erg11p, leading to the depletion of ergosterol and the accumulation of lanosterol and its derivatives. frontiersin.orgmdpi.com While this does not directly lead to zymosterol accumulation, it underscores the interconnectedness of the pathway, where inhibition of an early step can have cascading effects on the entire sterol profile.
Effects of Gene Deletions and Overexpression
Influence of Growth Rate and Environmental Conditions
The biosynthesis of zymosterol and other sterols is not static but is influenced by the cell's growth rate and the surrounding environmental conditions.
Growth Rate: In Saccharomyces cerevisiae, the specific growth rate has been shown to affect the total amount of sterols in the biomass. researchgate.net A decrease in the specific growth rate can lead to an increase in the total sterol content. researchgate.net
Oxygen Availability: The ergosterol biosynthesis pathway is oxygen-dependent, with several enzymes, including Erg1, Erg11, Erg25, Erg3, and Erg5, requiring molecular oxygen. mdpi.com Under low oxygen (hypoxic) conditions, yeast cells cannot synthesize ergosterol efficiently and may need to uptake sterols from the environment. nih.gov This condition also triggers the upregulation of sterol biosynthesis genes through the transcription factors Upc2p and Ecm22p. nih.govyeastgenome.orgyeastgenome.org
Iron Availability: Iron is another critical factor, as several enzymes in the pathway, including Erg11 and Erg25, are heme-containing or iron-dependent. mdpi.com Iron deficiency can lead to reduced activity of these enzymes, resulting in a decrease in ergosterol and zymosterol levels and the accumulation of earlier precursors like squalene and lanosterol. mdpi.com
Stress Conditions: Various environmental stresses can impact sterol composition. For instance, adaptation to hyperosmotic stress is associated with a decrease in ergosterol levels. mdpi.com Conversely, the nature of the sterol, such as the presence of ergosterol versus zymosterol, is crucial for resistance to stresses like air-drying. wiley.com Yeast cells with a higher proportion of ergosterol show better survival rates after air-drying compared to cells that predominantly accumulate zymosterol. wiley.com
Cellular and Biological Functions of Zymosterol and Its Metabolic Context
Role in Cellular Membrane Organization and Dynamics
The structure of a sterol is a key determinant of its effects on membrane properties. nih.gov Zymosterol (B116435), while structurally similar to cholesterol, has a different impact on the organization and fluidity of cellular membranes.
Modulation of Membrane Fluidity and Stability
Zymosterol's influence on membrane fluidity and stability is an area of active research. While cholesterol is well-known for its ability to increase the order of fluid membranes, zymosterol's effects are comparatively weaker. researchgate.netfrontiersin.org Studies using fluorescent probes have shown that in fluid phase membranes, zymosterol and other cholesterol precursors exhibit a similar trend in maintaining membrane organization and dynamics. nih.gov However, in the more rigid gel phase membranes, their effects differ from that of cholesterol, highlighting the importance of the number and position of double bonds in the sterol structure. nih.gov Some research indicates that zymosterol can strongly rigidify the membrane, an effect comparable to that of tocopherol (Vitamin E). mdpi.com This rigidifying effect, however, does not necessarily correlate with antioxidant properties, suggesting that zymosterol's structural role in the membrane is distinct from any potential protective functions. mdpi.com
Contribution to Lipid Raft Formation and Microdomain Characteristics
Lipid rafts are specialized microdomains within cellular membranes that are enriched in cholesterol and sphingolipids. These domains are crucial for various cellular processes, including signal transduction and protein trafficking. nih.gov The ability of a sterol to promote the formation of these tightly packed, ordered lipid domains is critical for their function. researchgate.net
Zymosterol's capacity to support the formation of lipid rafts is considered intermediate. nih.govplos.org While it can promote the formation of ordered domains to some extent, its effect is weaker than that of cholesterol. researchgate.netplos.org In model membranes, zymosterol has been shown to have a marginal ability to induce the formation of the liquid-ordered (lo) phase, which is characteristic of lipid rafts, and it can be accommodated within the more disordered gel phase. frontiersin.orgnih.gov This contrasts with cholesterol and ergosterol (B1671047) (the major sterol in fungi), which are potent inducers of the lo phase. frontiersin.orgnih.gov
Studies in the bacterium Borrelia burgdorferi, which acquires cholesterol from its host to form lipid raft-like domains, have shown that substituting native cholesterol with zymosterol still allows for the formation of visible glycolipid microdomains. plos.org However, the yield of detergent-resistant membranes, a biochemical hallmark of lipid rafts, is lower with zymosterol compared to strongly raft-supporting sterols like cholesterol and ergosterol. nih.gov This suggests that while zymosterol can participate in the formation of membrane microdomains, the resulting domains may have different properties and stability compared to those formed with cholesterol.
Localization to Endoplasmic Reticulum Contact Sites and Specialized Membrane Regions
The conversion of zymosterol to cholesterol occurs in the endoplasmic reticulum (ER). wikipedia.orgresearchgate.netmedchemexpress.com Specifically, enzymes involved in the later stages of cholesterol biosynthesis, including those that act on zymosterol, are localized to the ER membrane. nih.govuniprot.org Despite its synthesis and conversion within the ER, a significant portion of zymosterol is found in the plasma membrane. researchgate.netnih.govcapes.gov.br
In the yeast Saccharomyces cerevisiae, a protein responsible for converting zymosterol to fecosterol (B45770) in the ergosterol biosynthesis pathway is localized to lipid particles, the plasma membrane-associated endoplasmic reticulum, and the outer mitochondrial membrane. thecellvision.org This distribution highlights the dynamic nature of sterol metabolism and its integration across different cellular compartments. The presence of zymosterol and its metabolizing enzymes at membrane contact sites suggests a role in the coordinated regulation of lipid metabolism and transport between organelles.
Intracellular Transport and Distribution of Zymosterol
The movement of zymosterol within the cell is a rapid and dynamic process, essential for its conversion to cholesterol and its incorporation into various membranes. researchgate.net
Rapid Movement Among Endoplasmic Reticulum, Plasma Membrane, and Intracellular Membranes
Research in human fibroblasts has revealed that newly synthesized zymosterol moves to the plasma membrane with a half-time of approximately 9 minutes, which is about twice as fast as the transport of newly synthesized cholesterol. researchgate.net This rapid transit suggests an efficient, non-vesicular transport mechanism. The zymosterol that reaches the plasma membrane is not stagnant; it turns over quickly as it is rapidly internalized and returned to the ER for conversion into cholesterol. researchgate.netahajournals.org
This intracellular trafficking of zymosterol is not a one-way street. Evidence suggests that zymosterol moves in both directions between the rough ER, a sterol-rich intracellular membrane, and the plasma membrane. researchgate.netcapes.gov.br This shuttling of precursor sterols between the site of synthesis and the plasma membrane may be a fundamental aspect of cholesterol biosynthesis and homeostasis. ahajournals.org
Involvement of Sterol Transport Proteins
The transport of hydrophobic molecules like zymosterol across the aqueous cytoplasm is facilitated by sterol transport proteins. nih.gov One family of proteins implicated in this process is the oxysterol-binding protein (OSBP) and its homologues (ORPs). molbiolcell.org In yeast, the seven OSBP-related proteins (Osh proteins) are involved in the non-vesicular transport of sterols between the ER and the plasma membrane. nih.gov
Depletion of these Osh proteins in yeast leads to a significant decrease in the transport of newly synthesized ergosterol from the ER to the plasma membrane, and also slows the return of sterols from the plasma membrane to the ER. nih.gov One particular homologue, Kes1p (Osh4p), has been shown to transfer sterols between membranes in vitro and its inactivation perturbs non-vesicular sterol transport in vivo. molbiolcell.org These findings support a model where sterol transport proteins play a critical role in mediating the rapid intracellular movement of zymosterol and other sterols, thereby ensuring the proper distribution and metabolism of these essential lipids. nih.govmolbiolcell.org
Zymosterol as a Biologically Active Molecule Beyond its Precursor Role
While zymosterol is primarily recognized as a crucial intermediate in the biosynthesis of cholesterol in mammals and ergosterol in fungi, emerging research indicates that it may possess biological activities independent of its role as a precursor. foodb.camusechem.com These functions are thought to be tied to its unique structural features, which differ from the end-product sterols. researchgate.net
Potential Signaling Functions
There is growing interest in the potential for sterol biosynthesis intermediates, including zymosterol, to act as signaling molecules. researchgate.netmdpi.com While the signaling roles of cholesterol and its derivatives like oxysterols and steroid hormones are well-established, the specific signaling functions of zymosterol are less understood. researchgate.netnih.gov However, the rapid movement of zymosterol within the cell, particularly its fast transit to and from the plasma membrane, suggests a dynamic role that could be linked to signaling processes. wikipedia.orgresearchgate.net
The accumulation of specific sterol intermediates can have significant physiological consequences, hinting at their regulatory importance. For instance, in certain cellular contexts, the levels of sterol intermediates downstream of lanosterol (B1674476) and upstream of zymosterol have been identified as natural ligands for nuclear receptors like RORγt. frontiersin.org This suggests a mechanism by which fluctuations in the sterol biosynthesis pathway could directly influence gene transcription and cellular function.
Furthermore, studies in yeast have shown that specific sterol structures are necessary for processes like the pheromone-dependent hyperphosphorylation of receptors, a prerequisite for endocytosis. molbiolcell.org The main sterol in certain yeast mutants, zymosterol, underscores the importance of the sterol's B-ring desaturation state in these cellular functions. molbiolcell.org This points towards a role for zymosterol and other intermediates in modulating protein function and signaling cascades at the membrane level.
Influence on Cellular Metabolic Homeostasis
Disruptions in sterol homeostasis, leading to altered levels of intermediates like zymosterol, have been shown to impact various metabolic processes. For example, studies have linked desmosterol (B1670304) deficiency, a condition that can alter the levels of its precursor zymosterol, to changes in cellular metabolism, including mitochondrial function. elifesciences.org
The movement of zymosterol between the endoplasmic reticulum, where it is synthesized and converted to cholesterol, and the plasma membrane is a key aspect of its role in maintaining cellular sterol balance. wikipedia.orgresearchgate.net This trafficking is crucial for ensuring the correct distribution of sterols throughout the cell, which is vital for membrane integrity, fluidity, and the function of membrane-bound proteins. frontiersin.orgfrontiersin.org The rapid turnover of zymosterol in the plasma membrane further suggests its active participation in the dynamic regulation of cellular lipid and metabolic equilibrium. researchgate.net
Zymosterol in Fungal Physiology and Pathogenicity
In fungi, the primary sterol is ergosterol, and zymosterol is a key intermediate in its biosynthesis. ufrgs.brnih.gov The ergosterol biosynthetic pathway, and by extension the role of zymosterol, is of particular importance in the context of fungal physiology and pathogenicity, as it is a major target for antifungal drugs. frontiersin.orgmdpi.com
The conversion of zymosterol to fecosterol, catalyzed by the enzyme C24-sterol methyltransferase (Erg6p), is a critical step in the ergosterol pathway in many fungi. frontiersin.orgmdpi.com In the model yeast Saccharomyces cerevisiae, the pathway from lanosterol to ergosterol predominantly proceeds through zymosterol. nih.govfrontiersin.org However, in some pathogenic fungi, such as Aspergillus fumigatus, an alternative pathway involving eburicol (B28769) may be favored under certain conditions, although both pathways converge at the formation of fecosterol. nih.govfrontiersin.org
The accumulation of zymosterol and other ergosterol precursors can have profound effects on fungal physiology. mdpi.com For instance, treatment of Candida albicans with azole antifungals, which inhibit an earlier step in the pathway, can lead to the accumulation of various sterols, including zymosterol. nih.govfrontiersin.org This disruption of the normal sterol profile alters the physical properties of the fungal cell membrane, affecting its fluidity, permeability, and the function of embedded proteins, ultimately inhibiting fungal growth. frontiersin.orgfrontiersin.org
The integrity of the ergosterol biosynthetic pathway is also linked to fungal virulence. mdpi.com The ability of pathogenic fungi to adapt to environmental stresses within a host is crucial for their survival and ability to cause disease. Ergosterol and its precursors, including zymosterol, play a role in this adaptation by modulating membrane properties. mdpi.com Therefore, the metabolic flux through intermediates like zymosterol can influence the fungus's ability to withstand host immune responses and establish an infection.
Comparative Biochemistry and Evolution of Zymosterol Pathways
Diverse Sterol Biosynthesis Pathways Across Eukaryotic Lineages
Sterol synthesis generally begins with the cyclization of 2,3-oxidosqualene (B107256). frontiersin.org In animals and fungi, this cyclization is catalyzed by lanosterol (B1674476) synthase to form lanosterol, whereas in plants, cycloartenol (B190886) synthase produces cycloartenol. oup.comfrontiersin.org Subsequent modifications, including demethylations, desaturations, and isomerizations, lead to the final sterol products characteristic of each lineage. oup.com Zymosterol (B116435) (cholesta-8,24-dien-3β-ol) emerges as a critical intermediate in many of these pathways after the initial demethylation steps. wikipedia.orgmdpi.com
In mammals, cholesterol synthesis from lanosterol can proceed through two primary, intersecting routes: the Bloch pathway and the Kandutsch-Russell pathway. acs.orgelifesciences.org Zymosterol is a central intermediate in both. wikipedia.orgresearchgate.net It is formed from lanosterol after a series of demethylations at the C4 and C14 positions. mdpi.comacs.org
Bloch Pathway : In this pathway, the reduction of the C24 double bond in the side chain is the final step. Zymosterol is converted through several steps to desmosterol (B1670304), which is then reduced to cholesterol. acs.orgelifesciences.org
Kandutsch-Russell Pathway : In this route, the C24 double bond is reduced earlier in the sequence. A modified version of this pathway, consistent with in vivo evidence, suggests that zymosterol is a key substrate for the C24 reductase enzyme (DHCR24). elifesciences.org This converts zymosterol to zymostenol (B45303), which is then further processed to cholesterol via intermediates like lathosterol (B1674540) and 7-dehydrocholesterol (B119134). frontiersin.orgelifesciences.org
Studies in human fibroblasts show that zymosterol is synthesized and moves rapidly from the cytosol to the plasma membrane, even faster than cholesterol itself, before being converted to cholesterol in the endoplasmic reticulum. wikipedia.orgresearchgate.net This highlights its dynamic role within the cell. researchgate.net
Fungi synthesize ergosterol (B1671047) as their primary sterol. frontiersin.org The pathway diverges from mammalian cholesterol synthesis after the formation of zymosterol. plos.org In many fungi, including the model yeast Saccharomyces cerevisiae, lanosterol is converted to 4,4-dimethylzymosterol and then to zymosterol. plos.orgmdpi.com Zymosterol is then a crucial substrate for the enzyme C24-sterol methyltransferase (SMT), encoded by the ERG6 gene. plos.orgfrontiersin.org This enzyme adds a methyl group to the C24 position, converting zymosterol into fecosterol (B45770). plos.orgmdpi.com Fecosterol then undergoes further modifications to become ergosterol. frontiersin.org
However, the pathway can vary between fungal species. frontiersin.org Some fungi, like Aspergillus fumigatus, preferentially use an alternative "eburicol branch" where lanosterol is methylated first, before the demethylations that would lead to a zymosterol-like intermediate. frontiersin.orgmdpi.com Nonetheless, in many pathogenic fungi, the zymosterol-dependent pathway is predominant, making the enzymes that metabolize it, such as ERG6, attractive targets for antifungal drugs. mdpi.comnih.gov
Plants produce a variety of phytosterols (B1254722), such as sitosterol, stigmasterol, and campesterol. oup.comoup.com The primary pathway begins with the cyclization of 2,3-oxidosqualene to cycloartenol, not lanosterol. biorxiv.orgfrontiersin.org Therefore, zymosterol is not a direct, mainstream intermediate in the canonical plant phytosterol pathway in the same way it is in mammals and fungi. mdpi.com The pathway proceeds through a series of intermediates unique to plants, involving the opening of the cyclopropane (B1198618) ring of cycloartenol. frontiersin.org
Despite this, some evidence suggests that lanosterol can be metabolized by plants, and enzymes that could act on zymosterol-like substrates exist. acs.orgbiorxiv.org The evolution of plant sterol pathways involved gene duplication and divergence from ancestral enzymes, leading to a complex network capable of producing a diverse array of sterols. biorxiv.org
Protists exhibit a remarkable diversity of sterol synthesis pathways, often appearing as chimeras of fungal, animal, and plant pathways. frontiersin.orgnih.gov
In the oleaginous marine protist Schizochytrium sp., genomic and experimental data revealed pathways for converting zymosterol to cholesterol. frontiersin.orgnih.gov Two potential routes were identified:
Zymosterol is converted to desmosterol (as in the Bloch pathway) and then to cholesterol. frontiersin.orgnih.gov
Zymosterol is first reduced to zymostenol, which is then converted to cholesterol. frontiersin.orgnih.gov
In trypanosomatid protozoa, such as Leishmania and Trypanosoma, which are pathogenic to humans, the pathway resembles that of fungi. plos.orgwiley.com They synthesize ergostane-based sterols, and zymosterol is a key substrate for C24-alkylation by the SMT enzyme, a step that is absent in their mammalian hosts. plos.orgwiley.com The substrate specificity of this methylation can occur at the level of zymosterol in some species, similar to yeast. wiley.com
Table 1: Comparison of Sterol Pathways Across Eukaryotic Lineages
| Eukaryotic Lineage | Primary Starting Sterol | Key Zymosterol-Related Intermediate(s) | Major Final Sterol(s) | Reference(s) |
|---|---|---|---|---|
| Mammals | Lanosterol | Zymosterol, Desmosterol, Zymostenol | Cholesterol | wikipedia.orgacs.orgelifesciences.org |
| Fungi | Lanosterol | Zymosterol, Fecosterol | Ergosterol | frontiersin.orgplos.orgmdpi.com |
| Plants | Cycloartenol | (Not a primary intermediate) | Sitosterol, Stigmasterol, Campesterol | biorxiv.orgfrontiersin.org |
| Protists (e.g., Schizochytrium) | Lanosterol/Cycloartenol | Zymosterol, Desmosterol | Cholesterol, Stigmasterol | frontiersin.orgnih.gov |
| Protists (e.g., Trypanosomatids) | Lanosterol | Zymosterol | Ergostane-based sterols | plos.orgwiley.com |
Plant Phytosterol Synthesis
Conservation and Divergence of Zymosterol-Metabolizing Enzymes Across Species
The enzymes that catalyze reactions involving zymosterol show a pattern of both deep evolutionary conservation and significant divergence, reflecting the varied metabolic needs of different organisms. nih.govacs.org
A key point of divergence is the C24-sterol methyltransferase (SMT), also known as ERG6 in fungi. This enzyme, which uses zymosterol as a preferred substrate in many fungi and protists, is responsible for the C24-alkylation that distinguishes their sterols from cholesterol. acs.orgplos.orgwiley.com Crucially, the gene for SMT is absent in animals. acs.org This makes it a prime target for antimicrobial drug development. mdpi.comresearchgate.net
In contrast, the enzymes that convert zymosterol to cholesterol in mammals have orthologs in other kingdoms, but their roles and specificities have diverged. The Δ24-sterol reductase (DHCR24 in humans) reduces the side-chain double bond. While it acts on desmosterol in the Bloch pathway, it can also act directly on zymosterol in the modified Kandutsch-Russell pathway. acs.orgelifesciences.org Overexpression of DHCR24 in human cells increases flux from zymosterol intermediates toward the Kandutsch-Russell pathway, indicating its critical role as a metabolic switch point. elifesciences.org
The multienzyme complex responsible for C4 demethylation, which leads to the formation of zymosterol from lanosterol, is highly conserved across animals, plants, and fungi. oup.com This complex typically includes a sterol C4 methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/decarboxylase (HSD), and a sterone ketoreductase (SR). oup.com However, the enzymes acting downstream of zymosterol show much greater variability, contributing to the diverse sterol profiles seen in nature. frontiersin.orgacs.org For instance, the oleaginous protist Schizochytrium possesses a cholestenol Δ-isomerase, a Δ-7-sterol 5-desaturase, and a 7-dehydrocholesterol reductase that act sequentially on zymosterol to produce desmosterol, showcasing a chimeric pathway with enzymes related to those in other lineages. frontiersin.org
Table 2: Key Zymosterol-Metabolizing Enzymes and Their Distribution
| Enzyme | Function | Present in Mammals? | Present in Fungi? | Present in Plants? | Present in Protists? | Reference(s) |
|---|---|---|---|---|---|---|
| C24-Sterol Methyltransferase (SMT/ERG6) | Adds methyl group to C24 of zymosterol | No | Yes | Yes (acts on cycloartenol) | Yes (in some) | acs.orgplos.orgwiley.com |
| Δ24-Sterol Reductase (DHCR24) | Reduces C24 double bond (e.g., in zymosterol or desmosterol) | Yes | No (different reductase) | Yes (orthologs exist) | Yes (in some) | frontiersin.orgacs.orgelifesciences.org |
| Cholestenol Δ-isomerase (EBP) | Isomerizes the Δ8 bond to Δ7 | Yes | Yes (ERG2) | Yes | Yes (in some) | frontiersin.orgacs.orgplos.org |
| Δ-7-sterol 5-desaturase (SC5D) | Introduces Δ5 double bond | Yes | Yes (ERG3) | Yes | Yes (in some) | frontiersin.orgacs.orgplos.org |
Evolutionary Adaptations in Sterol Gene Complement and Pathway Organization
The evolution of sterol biosynthesis is a story of gene duplication, divergence, and horizontal gene transfer that has allowed eukaryotes to adapt to diverse environments. nih.govbiorxiv.org The organization of genes and the pathways they encode reflect these evolutionary histories.
Gene duplication has been a major driver of metabolic diversity. oup.com For example, in plants, duplication and subsequent divergence of SMT enzymes (SMT1 and SMT2) allowed for the production of both C24-methyl (campesterol) and C24-ethyl (sitosterol) phytosterols from a cycloartenol precursor. acs.orgbiorxiv.org A similar process of duplication and divergence likely gave rise to enzymes with new substrate specificities in other lineages, enabling the evolution of novel pathways. biorxiv.org
The sterol gene complement in many organisms reveals a "patchwork" or chimeric evolutionary history. frontiersin.orgacs.org The sterol pathway in the diatom Phaeodactylum tricornutum displays a mix of features from plants and fungi. frontiersin.org This suggests that pathways can be assembled from enzymes of different evolutionary origins. The loss of genes has also been a powerful evolutionary force. The absence of SMT in animals defines the cholesterol pathway, while the loss of other enzymes in cholesterol auxotrophs like Drosophila melanogaster and Caenorhabditis elegans has led to a reliance on dietary sterols. plos.org Interestingly, some sterol synthesis genes are preserved in these auxotrophs, suggesting they have been co-opted for new functions. plos.org
Regulatory mechanisms have also co-evolved with the biosynthetic pathways. The Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors, which control the expression of genes involved in cholesterol and fatty acid synthesis, are conserved from fungi to humans. frontiersin.orgdoi.org This indicates an ancient and fundamental link between the regulation of lipid metabolism and cellular adaptation to environmental cues. doi.org The existence of distinct but interconnected pathways, such as the Bloch and Kandutsch-Russell routes in mammals, provides metabolic flexibility, allowing tissues to modulate cholesterol synthesis based on developmental or physiological needs. elifesciences.org
Methodologies for Zymosterol Research
Isolation and Purification Techniques for Zymosterol (B116435) from Biological Sources
The initial step in studying zymosterol from biological matrices involves its extraction and purification, a process that must effectively separate it from a complex mixture of other lipids. A common approach begins with the saponification of total lipid extracts. frontiersin.org This process, typically involving heating the sample with a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution, serves to hydrolyze esterified sterols, releasing them into their free form. frontiersin.orgmolbiolcell.org
Following saponification, the non-saponifiable fraction, which contains the free sterols including zymosterol, is extracted using an organic solvent such as n-hexane or petroleum ether. frontiersin.orgmolbiolcell.org For further purification and to isolate sterols from other lipid classes, solid-phase extraction (SPE) is often employed. lipidmaps.orglipidmaps.org Using a silica-based cartridge, a sequential elution with solvents of increasing polarity allows for the separation of different lipid classes. For instance, nonpolar lipids can be washed away with hexane (B92381), followed by the elution of the sterol fraction with a more polar solvent mixture, such as 30% isopropanol (B130326) in hexane. lipidmaps.orglipidmaps.org
A general procedure for the isolation and purification of sterols from cultured cells is outlined below:
Cell Harvesting: Cells are washed with a buffer solution (e.g., phosphate-buffered saline) and then collected. lipidmaps.org
Lipid Extraction: A modified Bligh-Dyer extraction is frequently used, involving the addition of a chloroform:methanol mixture to the cell pellet to extract the total lipid content. lipidmaps.orglipidmaps.org
Saponification (Optional but common): To analyze total sterols (both free and esterified), the dried lipid extract undergoes alkaline hydrolysis. molbiolcell.org
Solid-Phase Extraction (SPE): The lipid extract is loaded onto a silica (B1680970) SPE column. A nonpolar solvent like hexane is used to elute nonpolar lipids, and subsequently, the sterol fraction is eluted with a solvent mixture of intermediate polarity. lipidmaps.org
Drying and Reconstitution: The purified sterol fraction is dried under a stream of nitrogen gas and then reconstituted in a suitable solvent for subsequent analysis. lipidmaps.org
Advanced Analytical Approaches for Sterol Identification and Quantification
The accurate identification and quantification of zymosterol, often present in low concentrations relative to other sterols, necessitates the use of advanced analytical techniques with high sensitivity and specificity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of sterol profiles in biological samples. frontiersin.orgtaylorandfrancis.comresearchgate.net For GC-MS analysis, sterols are typically derivatized, often with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility and improve chromatographic separation. frontiersin.org The separation is achieved on a capillary column, with the temperature of the oven programmed to increase gradually, allowing for the elution of different sterols at distinct retention times. frontiersin.org The mass spectrometer then fragments the eluted compounds, generating characteristic mass spectra that allow for their identification by comparison to spectral libraries or authentic standards. researchgate.net
| Parameter | Example Specification | Source |
| Gas Chromatograph | Agilent Technologies 7890 | frontiersin.org |
| Mass Spectrometer | Agilent Technologies 5975C | frontiersin.org |
| Capillary Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | frontiersin.org |
| Carrier Gas | Helium | frontiersin.org |
| Injector Temperature | 280°C | frontiersin.org |
| Oven Program | Initial 60°C, ramp to 100°C, then to 250°C, and finally to 315°C | frontiersin.org |
| Detector Temperature | 315°C | frontiersin.org |
This table presents an example of GC-MS parameters used for sterol analysis and is not exhaustive.
For highly sensitive and specific quantification of zymosterol and other sterols, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. lipidmaps.orgelifesciences.orgresearchgate.net This technique couples the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry, often operated in the multiple reaction monitoring (MRM) mode. lipidmaps.orgresearchgate.net In MRM, a specific precursor ion for the analyte of interest (e.g., the molecular ion of zymosterol) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. lipidmaps.org This high specificity allows for accurate quantification even in complex biological matrices with minimal sample preparation. lipidmaps.orgnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Zymosterol | 385 | 367 | lipidmaps.org |
| Desmosterol (B1670304) | 402 | 367 | lipidmaps.org |
| 7-Dehydrocholesterol (B119134) | 385 | 367 | lipidmaps.org |
| Lathosterol (B1674540) | 404 | 369 | lipidmaps.org |
| Cholesterol | 404 | 369 | lipidmaps.org |
| Lanosterol (B1674476) | 444 | 409 | lipidmaps.org |
This table provides examples of MRM transitions used for the quantification of various sterols, including zymosterol.
High-performance liquid chromatography-mass spectrometry (HPLC-MS) is another valuable tool for the analysis of sterols. lipidmaps.orgnih.govresearchgate.net Reverse-phase HPLC is commonly used for the separation of these structurally similar compounds. lipidmaps.orglipidmaps.org The choice of the stationary phase is critical for achieving optimal separation. While C18 columns are frequently used, alternative stationary phases, such as pentafluorophenyl (PFP), have been shown to provide different retention mechanisms and enhance the resolution of structurally similar sterols in a single chromatographic run. nih.govnih.gov The HPLC system is coupled to a mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, for detection and quantification. lipidmaps.orgrsc.org
A simplified LC-MS method for the analysis of 10 different sterols, including zymosterol, from cultured human hepatocytes has been developed using a PFP stationary phase, demonstrating the versatility of this technique. nih.govresearchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification
Isotope Labeling and Metabolic Flux Analysis
Isotope labeling studies are indispensable for elucidating metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis (MFA). nih.govnih.gov By introducing isotopically labeled precursors into a biological system, researchers can trace the incorporation of the label into downstream metabolites, thereby mapping out metabolic routes and determining the relative contributions of different pathways. elifesciences.orgnih.gov
Deuterium (B1214612) (²H), a stable isotope of hydrogen, is a powerful tool for tracing metabolic pathways. In the context of zymosterol research, deuterium oxide (D₂O) can be added to the culture medium of cells. elifesciences.orgnih.gov The deuterium atoms are incorporated into newly synthesized sterols through the action of various enzymes in the biosynthetic pathway. researchgate.net The extent and pattern of deuterium incorporation into zymosterol and other intermediates can be precisely measured by mass spectrometry. elifesciences.orgnih.gov
This approach has been instrumental in demonstrating the existence of multiple, tissue-specific pathways for cholesterol biosynthesis. elifesciences.orgnih.govelifesciences.org For instance, by administering D₂O to mice and analyzing the isotopomer distributions of various sterols in different tissues, researchers have been able to quantify the flux through the Bloch and the modified Kandutsch-Russell pathways. elifesciences.orgnih.gov Furthermore, experiments using deuterium-labeled lanosterol and zymosterol in cultured cells have helped to pinpoint specific enzymatic steps and identify key branch points in the sterol biosynthetic network. elifesciences.orgnih.govelifesciences.org These studies have revealed that zymosterol can be a substrate for side-chain reduction, a key step in a hybrid sterol synthesis pathway. elifesciences.orgnih.gov
Isotopomer Spectral Analysis (ISA)
Isotopomer Spectral Analysis (ISA) is a powerful technique used to measure the flux of intermediates in biosynthetic pathways, including the pathway for cholesterol and other sterols. nih.govelifesciences.org This method utilizes stable isotopes, such as deuterium oxide (D₂O) or ¹³C-labeled precursors, to trace the metabolic fate of molecules. nih.govnih.gov By analyzing the mass isotopomer distribution of sterol intermediates like zymosterol using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can develop mathematical models to quantify the rates of synthesis and turnover. nih.govelifesciences.orgnih.gov
In the context of zymosterol research, ISA can elucidate the flux through different branches of the sterol biosynthetic pathway. For instance, studies have used synthetic isotopomers of lanosterol and zymosterol to resolve all stable biosynthetic intermediate sterols in their labeled forms. nih.gov This allows for the examination of cholesterol biosynthesis from various precursors. nih.gov The technique has been applied to cultured cells, including human skin fibroblasts and hepatoma cell lines, to analyze the turnover of sterols like lanosterol and to estimate the fractional contribution of labeled precursors to the cholesterol pool. nih.govnih.gov
Key parameters derived from ISA include the fractional contribution of a labeled substrate to the precursor pool for biosynthesis and the fraction of the total cellular pool of a compound that is newly synthesized. nih.gov This approach has proven feasible for complex condensation biosyntheses and for models with multiple unknown parameters, providing detailed insights into the regulation of sterol metabolism. nih.gov
Stoichiometric Modeling and Flux Calculations
Stoichiometric modeling is a computational approach used to analyze the flow of metabolites (fluxes) through a metabolic network at a steady state. In the study of zymosterol and the broader sterol biosynthetic pathway, a stoichiometric model is constructed based on the known biochemical reactions. bohrium.com This model defines the quantitative relationships between substrates and products for each enzymatic step.
By combining the stoichiometric model with experimental data on the concentrations of sterol intermediates over time, researchers can calculate the intracellular fluxes. bohrium.com Software such as COMPFlux has been used for this purpose, employing global optimization algorithms to estimate these fluxes. bohrium.com This methodology, known as Metabolic Flux Analysis (MFA), has been instrumental in investigating sterol biosynthesis in organisms like Saccharomyces cerevisiae under different conditions, such as aerobic and anaerobic growth. bohrium.com
Flux calculations have revealed dynamic changes in the synthesis of zymosterol and other sterol intermediates. For example, during aerobic cultivation of yeast, fluxes towards zymosterol and other intermediates peak during the transition phase of growth. bohrium.com Furthermore, the flux to zymosterol esters has been shown to be elevated under aerobic conditions, suggesting a potential regulatory role for the zymosterol ester pool. bohrium.comfrontiersin.org These models can also incorporate subcellular compartmentalization, such as the endoplasmic reticulum and lipid particles, to provide a more comprehensive understanding of sterol trafficking and homeostasis. plos.org
| Metabolic Step | Relative Flux (Exponential Phase) | Relative Flux (Transition Phase) |
|---|---|---|
| Squalene (B77637) to Lanosterol | High | Decreasing |
| Lanosterol to 4,4-dimethylzymosterol | Moderate | Increasing |
| 4,4-dimethylzymosterol to Zymosterol | Moderate | Peak |
| Zymosterol to Fecosterol (B45770) | Varies | Varies |
| Zymosterol to Zymosterol Ester | Elevated | High |
| Fecosterol to Ergosterol (B1671047) | Low | Increasing |
Genetic Engineering and Mutagenesis for Pathway Elucidation
Genetic engineering and mutagenesis are fundamental techniques for dissecting the roles of specific enzymes in the zymosterol biosynthesis pathway. By creating mutant strains with defects in particular genes (ERG genes in yeast), researchers can observe the resulting accumulation of specific sterol intermediates, thereby clarifying the function of the encoded enzyme. nih.govnih.gov
For example, a temperature-sensitive mutant in the ERG26 gene in Saccharomyces cerevisiae, which encodes the 4α-carboxysterol-C3 dehydrogenase, leads to the accumulation of 4-methyl-4-carboxy zymosterol, confirming the role of Erg26p in the conversion of 4,4-dimethylzymosterol to zymosterol. nih.gov Similarly, mutations in ERG1 (squalene epoxidase) and ERG7 (lanosterol synthase) were shown to suppress the lethality of an erg26 mutation by preventing the accumulation of toxic sterol intermediates. nih.gov These studies demonstrate that blocking earlier steps in the pathway can prevent the buildup of toxic downstream metabolites. nih.gov
Site-directed mutagenesis has been employed to investigate the active sites of enzymes involved in sterol metabolism. For instance, mutating tyrosine residues in the active site of the sterol C-24-methyltransferase from Trypanosoma brucei provided insights into the reaction mechanism and substrate specificity of this enzyme, which acts on zymosterol. portlandpress.com Furthermore, targeted genome editing and gene silencing of enzymes like sterol side chain reductase 2 (SSR2) in potato have been used to reduce the levels of cholesterol and related toxic steroidal glycoalkaloids, highlighting the role of this enzyme in the pathway downstream of cycloartenol (B190886), a plant sterol analogous to lanosterol. nih.govnih.gov
In Vitro Enzyme Assays and Reconstitution Systems
In vitro enzyme assays are crucial for characterizing the biochemical function of individual enzymes in the zymosterol pathway. These assays typically involve incubating a purified or partially purified enzyme with its substrate and necessary cofactors, and then analyzing the products formed.
For example, the activity of 4α-carboxysterol-C3 dehydrogenase (Erg26p) was confirmed to be greatly reduced in microsomes isolated from erg26-1 mutant yeast cells compared to wild-type cells. nih.gov In another study, in vitro assays using homogenates from yeast cells expressing potato sterol side chain reductase 2 (SSR2) demonstrated that this enzyme can reduce desmosterol to cholesterol and cycloartenol to cycloartanol. nih.govnih.gov
| Enzyme | Source Organism | Substrate(s) | Product(s) | Key Finding |
|---|---|---|---|---|
| 4α-carboxysterol-C3 dehydrogenase (Erg26p) | Saccharomyces cerevisiae | 4-methyl-4-carboxy zymosterol | 4α-methyl-zymosterol | Reduced activity in erg26-1 mutant confirms function. nih.gov |
| Sterol side chain reductase 2 (SSR2) | Solanum tuberosum (Potato) | Desmosterol, Cycloartenol | Cholesterol, Cycloartanol | Identified as a key enzyme in cholesterol biosynthesis in potato. nih.govnih.gov |
| Sterol C-24-methyltransferase (TbSMT) | Trypanosoma brucei | Zymosterol | Ergosta-8,24(28)-dienol, Ergosta-8,25(27)-dienol | Elucidated reaction mechanism and active site residues. portlandpress.com |
| Sterol 14α-demethylase | Mycobacterium tuberculosis | 14α-methyl sterols | 14-demethylated sterols | Characterized substrate specificity and electron donor requirements. pnas.org |
Cellular and Organelle Fractionation for Zymosterol Localization Studies
Cellular and organelle fractionation is a technique used to separate different subcellular compartments, allowing for the analysis of the localization of specific molecules, such as zymosterol, and the enzymes involved in its metabolism. The process typically involves gentle disruption of cells followed by differential centrifugation to isolate organelles like the nucleus, mitochondria, microsomes (fragments of the endoplasmic reticulum), and plasma membrane. asm.orgnih.gov
Studies in Saccharomyces cerevisiae have shown that while the enzymes responsible for the later stages of ergosterol synthesis, from zymosterol onwards, are primarily located in the microsomes, the distribution of sterols themselves varies significantly between organelles. asm.orgnih.gov The plasma membrane has the highest concentration of the final product, ergosterol. asm.orgnih.gov In contrast, lipid particles are enriched in sterol intermediates, including large amounts of zymosterol, fecosterol, and episterol (B45613), which are often esterified with fatty acids. asm.orgnih.gov
In human fibroblasts, it has been demonstrated that zymosterol is converted to cholesterol in the rough endoplasmic reticulum. researchgate.net However, newly synthesized zymosterol rapidly moves to the plasma membrane, with a half-time of approximately 9 minutes. researchgate.net This research also identified a buoyant, sterol-rich intracellular membrane that accumulates nascent zymosterol before its arrival at the plasma membrane, suggesting a dynamic trafficking of zymosterol within the cell. researchgate.net
Bioinformatics and Functional Genomics Approaches
Bioinformatics and functional genomics provide powerful in silico and high-throughput methods to study the zymosterol biosynthetic pathway. These approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of metabolic networks. pnas.orgnih.gov
Phylogenomic analysis, which studies the evolutionary history of genes and genomes, has been used to trace the origin and evolution of the sterol synthesis pathway across diverse eukaryotic lineages. nih.gov By comparing the genomes of various organisms, researchers can identify conserved enzymes and predict the presence of sterol synthesis capabilities even in organisms where the pathway has not been biochemically characterized. nih.gov This approach has suggested that the last eukaryotic common ancestor likely possessed a sophisticated sterol synthesis pathway. nih.gov
Functional genomics, often combining transcript profiling with metabolite analysis, allows for the identification of genes that are co-regulated in response to specific stimuli or genetic perturbations. pnas.org For example, in yeast, a transcriptional signaling pathway involving the transcription factors Upc2p and Ecm22p was discovered to coordinately regulate the expression of genes required for zymosterol biosynthesis in response to blocks in the sterol pathway. nih.gov In plants, combining quantitative trait loci (QTL) mapping with transcriptomics has helped to identify candidate genes and regulatory networks involved in sterol metabolism. oup.com Furthermore, bioinformatics databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc provide curated information on metabolic pathways, including zymosterol biosynthesis, which serves as a valuable resource for researchers. nih.govebi.ac.uk
Advanced Research Perspectives and Applications
Zymosterol (B116435) as a Biomarker for Metabolic States and Disorders
The measurement of non-cholesterol sterols, including zymosterol, is gaining recognition as a valuable tool for assessing cholesterol metabolism in various pathological conditions. mdpi.comnih.gov Altered levels of zymosterol and its precursors can act as indicators of specific metabolic dysregulation.
In certain genetic disorders of cholesterol synthesis, the accumulation of specific sterol intermediates is a key diagnostic feature. For instance, mutations in the Emopamil Binding Protein (EBP) gene, which encodes the sterol Δ8-Δ7 isomerase responsible for converting zymosterol, lead to Conradi-Hünermann-Happle syndrome. researchgate.net This condition is characterized by increased levels of cholesta-8(9)-en-3β-ol and zymosterol. nih.govannualreviews.org Similarly, defects in other enzymes of the pathway result in the buildup of distinct sterol precursors, highlighting their diagnostic potential. researchgate.net
Recent studies have also explored zymosterol levels in broader metabolic contexts. For example, in patients with chronic disorders of consciousness, serum levels of zymosterol were found to be significantly higher compared to healthy individuals. nih.gov This elevation might be linked to factors such as reduced sun exposure in bedridden patients or neuroinflammatory processes that stimulate its production. nih.gov Furthermore, zymosterol has been identified as a potential biomarker for the consumption of certain food products like squashberry, hard wheat, and salmonberry. foodb.ca These findings suggest that monitoring zymosterol could offer insights into both endogenous metabolic states and dietary intake. mdpi.comfoodb.ca
Table 1: Zymosterol as a Biomarker in Human Health
| Condition/Disorder | Observation | Implication | Reference(s) |
|---|---|---|---|
| Conradi-Hünermann-Happle Syndrome | Increased levels of zymosterol and cholesta-8(9)-en-3β-ol | Diagnostic marker for EBP gene mutations | researchgate.netnih.govannualreviews.org |
| Chronic Disorders of Consciousness | Higher serum zymosterol levels | Potential indicator of metabolic stress or neuroinflammation | nih.gov |
| Metabolic Syndrome | Implicated in metabolic dysregulation | Potential biomarker for metabolic health | foodb.caexlibrisgroup.com.cn |
| Food Consumption | Found in items like hard wheat and certain berries | Biomarker for dietary intake | foodb.ca |
Zymosterol Pathway Enzymes as Targets for Therapeutic Intervention
The enzymes that catalyze the conversion of lanosterol (B1674476) to zymosterol and subsequently to cholesterol are emerging as promising targets for drug development. mdpi.com By inhibiting specific steps in this pathway, researchers aim to modulate cellular processes for therapeutic benefit in a range of diseases.
The ergosterol (B1671047) biosynthesis pathway in fungi is analogous to the cholesterol pathway in humans and is a well-established target for antifungal drugs. frontiersin.org Since ergosterol is essential for fungal cell membrane integrity, inhibiting its production is a highly effective antifungal strategy. nih.govnih.gov Several key enzymes in the pathway, including those involved in zymosterol metabolism, are being explored for the development of new agents to combat the rise of resistant fungal infections. dntb.gov.uaasm.org
One such target is sterol-C4-methyl monooxygenase (Erg25p in fungi, SC4MOL in humans). nih.govdntb.gov.ua Inhibition of this enzyme leads to the accumulation of 4,4-dimethylzymosterol and a depletion of downstream sterols like zymosterol and ergosterol, ultimately hindering fungal growth. mdpi.comresearchgate.net Researchers have identified compounds like diazaborines and the natural compound eugenol (B1671780) as inhibitors of SC4MOL. mdpi.com A recent study successfully developed a screening system using yeast strains with humanized versions of these enzymes to identify inhibitors with high selectivity for the fungal target, minimizing potential side effects in humans. nih.govdntb.gov.ua The inhibitor 1181-0519 showed selective toxicity against the fungal enzyme and broad-spectrum activity against pathogenic Candida species. nih.govdntb.gov.ua
Another critical enzyme is C24-sterol methyltransferase (C24-SMT or Erg6p), which is unique to fungi and plants. researchgate.net This enzyme often uses zymosterol as its preferred substrate to introduce a methyl group at the C24 position, a crucial step in ergosterol synthesis. mdpi.commdpi.com The inhibitor abafungin, for example, has been shown to block the C24-methylation of zymosterol. mdpi.com The development of inhibitors targeting Erg6p, such as the compound H55 which acts as an allosteric inhibitor, holds significant promise for new antifungal therapies. mdpi.com
Beyond antifungal applications, inhibitors of the zymosterol pathway are being investigated for treating human diseases, including cancer and demyelinating disorders.
SC4MOL (Sterol-C4-Methyl Oxidase-like) Inhibitors: The enzyme SC4MOL is involved in the demethylation steps that precede zymosterol formation. mdpi.com Inhibition of SC4MOL has been shown to sensitize some cancer cells to chemotherapy agents. mdpi.com Furthermore, genetic inhibition of SC4MOL was found to increase the formation of oligodendrocytes, the cells responsible for myelinating neurons, suggesting a potential therapeutic avenue for diseases like multiple sclerosis. mdpi.comrsc.org
EBP (Emopamil Binding Protein) Inhibitors: EBP, the sterol Δ8-Δ7 isomerase, is a key enzyme that acts on zymosterol and other 8,9-unsaturated sterols. nih.govgrantome.com Inhibition of EBP has emerged as a promising strategy to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. nanion.deresearchgate.net This has spurred the development of potent, brain-penetrant EBP inhibitors. nih.govnanion.de For example, a recently developed hydantoin-based inhibitor, referred to as "compound 11," demonstrated strong target engagement in the brain and enhanced oligodendrocyte formation in human cortical organoids, providing a strong basis for its potential use in remyelination therapies for multiple sclerosis. nih.govnanion.de EBP inhibitors are also being explored for their potential in cancer and cardiovascular disease treatment by altering cholesterol metabolism in affected cells. patsnap.com
Table 2: Therapeutic Targeting of Zymosterol Pathway Enzymes
| Enzyme Target | Therapeutic Area | Mechanism/Rationale | Example Inhibitor(s) | Reference(s) |
|---|---|---|---|---|
| Erg25p / SC4MOL | Antifungal | Depletes ergosterol; disrupts fungal membrane | 1181-0519, Diazaborines, Eugenol | nih.govnih.govdntb.gov.uamdpi.com |
| Erg6p (C24-SMT) | Antifungal | Blocks a fungal-specific step in ergosterol synthesis | Abafungin, H55 | mdpi.comresearchgate.netmdpi.com |
| SC4MOL | Oncology, Neurology | Sensitizes cancer cells; promotes oligodendrocyte formation | 17-OHP | mdpi.comrsc.org |
| EBP | Neurology (Multiple Sclerosis), Oncology, Cardiovascular Disease | Promotes oligodendrocyte formation; alters cancer cell cholesterol metabolism | Compound 11, CW3388 | nih.govgrantome.comnanion.depatsnap.com |
Development of Novel Antifungal Agents
Elucidating Novel Functions of Sterol Intermediates
There is a growing body of evidence suggesting that sterol intermediates, including zymosterol, are not merely passive precursors but possess intrinsic biological activities. researchgate.netbiorxiv.orgresearchgate.net These molecules can act as signaling lipids, regulating cellular processes independently of their conversion to cholesterol.
Research has shown that the accumulation of specific 8,9-unsaturated sterols, a class that includes zymosterol, can promote the formation of oligodendrocytes. rsc.orggrantome.com This effect appears to be a common mechanism for several small molecules identified in screens for remyelinating agents. grantome.com Some sterol intermediates have also been proposed as natural ligands for nuclear receptors like RORC and LXR, which control inflammation, metabolism, and immunity. biorxiv.org
Furthermore, oxygenated derivatives of sterol intermediates, known as oxysteroids, represent another class of bioactive molecules. nih.gov For example, the 25,26-hydroxy derivative of zymosterol has been generated in vitro, suggesting a potential for a large family of oxysteroids with as-yet-unknown functions. nih.gov The movement of zymosterol itself within the cell is also intriguing; it has been observed to transfer rapidly from its site of synthesis in the endoplasmic reticulum to the plasma membrane and back, a dynamic process whose function remains to be fully elucidated. researchgate.netresearchgate.net
Systems Biology Approaches to Comprehensive Sterol Metabolism Analysis
The complexity of sterol metabolism, with its numerous intermediates and interconnected regulatory networks, makes it an ideal candidate for systems biology analysis. plos.orgcambridge.org This approach integrates multiple layers of biological data—such as transcriptomics, proteomics, and metabolomics—to build comprehensive models of metabolic pathways. nih.govnih.gov
By mapping gene expression data onto metabolic networks, researchers can identify entire pathways that are altered in response to specific stimuli, such as diet or disease. plos.orgd-nb.info For instance, one study used an integrated analysis of transcriptome data from multiple tissues in mice to reveal how a diet rich in herring reduced the expression of genes involved in sterol metabolism. plos.orgnih.gov Such analyses can uncover subtle but coordinated changes across the network that would be missed by studying individual components in isolation. nih.gov
Systems biology approaches are also crucial for understanding the broader consequences of inhibiting specific enzymes in the sterol pathway. By analyzing the global changes in gene expression and metabolite levels that result from knocking out enzymes like CYP51 or SC5D, scientists can map how the accumulation of specific sterols, such as lanosterol or zymosterol, influences distinct downstream gene regulatory pathways controlling processes like cell proliferation and stress responses. biorxiv.org This holistic view is essential for predicting the full effects of therapeutic interventions and for identifying novel nodes of regulation within the sterol network. cambridge.orgnih.gov
Future Directions in Zymosterol Research
The field of zymosterol research is poised for significant advancements. A key future direction will be to fully uncover the specific biological roles of zymosterol and other sterol intermediates. This includes identifying their cellular receptors and downstream signaling pathways, particularly in the context of oligodendrocyte formation and immune regulation. grantome.comresearchgate.net The development of highly selective chemical probes and advanced mass spectrometry techniques will be critical for these investigations.
In therapeutics, the focus will continue on optimizing inhibitors for enzymes in the zymosterol pathway. grantome.com For EBP inhibitors, the next steps involve rigorous preclinical and clinical testing to validate their efficacy and safety as remyelinating therapies for multiple sclerosis. nanion.depatsnap.com For antifungals, the challenge lies in developing agents with high selectivity for fungal enzymes to ensure a wide therapeutic window. nih.govdntb.gov.ua
Finally, the application of systems biology will become increasingly important for understanding the intricate feedback loops and crosstalk between sterol metabolism and other major cellular pathways. cambridge.org Integrating metabolic models with clinical data could lead to the identification of new biomarkers for classifying metabolic disorders and personalizing treatments based on an individual's specific "cholesterol absorber or synthesizer" phenotype. mdpi.comnih.gov
Q & A
Q. What is the role of zymosterol intermediate 1c in cholesterol biosynthesis, and which enzymes are critical for its formation?
this compound is a key precursor in the cholesterol biosynthesis pathway, derived from lanosterol through a series of enzymatic reactions. Critical enzymes include:
- CYP51A1 : Catalyzes the initial C14-demethylation of lanosterol .
- ERG2/ERG3 (in yeast) or their human homologs (EBP and SC5DL): Mediate subsequent modifications, including isomerization and desaturation .
- HSD17B7 : Converts zymosterol to cholesterol in the final steps . Experimental validation involves gene knockout studies, sterol profiling via GC-MS/LC-MS, and pathway inhibition assays (e.g., using statins) to track intermediate accumulation .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
- LC-MS/MS : Optimal for sensitivity, with parameters dependent on ionization mode. For example:
| Ionization Mode | LOD (nM) | LOQ (nM) | R² |
|---|---|---|---|
| APCI | 30 | 100 | 0.9634 |
| ESI | 10 | 30 | 0.997 |
Q. How does this compound influence membrane properties compared to cholesterol?
this compound exhibits distinct membrane dynamics:
- Higher fluidity : Due to unsaturated bonds in its structure, it integrates more rapidly into lipid monolayers than cholesterol .
- Permeability modulation : Observed in human plasma membranes, where it regulates ion transport and apoptosis signaling . Experimental approaches include Langmuir monolayer assays and fluorescence anisotropy to compare membrane integration and rigidity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in this compound quantification across studies?
Discrepancies often arise from:
- Ionization efficiency : ESI outperforms APCI for polar intermediates but may require optimization of mobile phase additives (e.g., ammonium acetate) .
- Sample preparation : Solid-phase extraction (SPE) protocols vary in sterol recovery rates. Validate using spiked controls and cross-lab reproducibility tests .
- Biological variability : Tissue-specific sterol composition (e.g., gonadal vs. hepatic) necessitates stratified sampling .
Q. What experimental strategies address this compound’s instability during extraction?
- Antioxidant supplementation : Add butylated hydroxytoluene (BHT) to lysis buffers to prevent oxidation .
- Cold-chain workflow : Perform extractions at 4°C and avoid prolonged exposure to light .
- Derivatization : Use trimethylsilyl (TMS) reagents for GC-MS to stabilize intermediates .
Q. How can multi-omics data (e.g., transcriptomic and metabolomic) clarify this compound’s role in disease pathways?
- Integrated pathway mapping : Tools like XCMS Online link metabolomic data (e.g., zymosterol levels) to transcriptomic datasets (e.g., TCGA) to identify dysregulated genes (e.g., HSD17B7, CYP51A1) .
- Functional validation : Use CRISPR-Cas9 knockout models to assess how gene silencing alters intermediate accumulation and downstream phenotypes (e.g., apoptosis in cancer cells) .
Q. What confounding factors complicate in vivo studies of this compound?
- Environmental stressors : Chloride exposure downregulates zymosterol in mollusks, suggesting ion imbalances disrupt sterol metabolism .
- Sex-specific variation : Zymosterol levels differ between sexes in gastropods, necessitating sex-stratified analyses in non-dimorphic species .
- Endogenous feedback : Cholesterol depletion upregulates zymosterol synthesis via SREBP2; use inhibitors (e.g., fatostatin) to isolate pathway activity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
